3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves multiple steps, including the formation of the tetrazole ring and the attachment of the proline moiety. The reaction typically starts with the preparation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. This is followed by the coupling of the tetrazole ring with a phenyl group and the subsequent attachment of the proline moiety through peptide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfanylidene group would yield a thiol .
Scientific Research Applications
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The hydroxy group and proline moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a mercapto group instead of a sulfanylidene group.
3-Hydroxy-1-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a methyl group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline makes it unique compared to its analogs.
Properties
CAS No. |
647012-02-0 |
---|---|
Molecular Formula |
C12H13N5O3S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
(2S)-3-hydroxy-1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3S/c18-9-4-5-16(10(9)11(19)20)7-2-1-3-8(6-7)17-12(21)13-14-15-17/h1-3,6,9-10,18H,4-5H2,(H,19,20)(H,13,15,21)/t9?,10-/m0/s1 |
InChI Key |
QUHBQNORHNENKT-AXDSSHIGSA-N |
Isomeric SMILES |
C1CN([C@@H](C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.